N-(2,5-dimethoxyphenyl)(2,4-dimethyl(1,3-thiazol-5-yl))carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)(2,4-dimethyl(1,3-thiazol-5-yl))carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethoxyphenyl group and a dimethylthiazolyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)(2,4-dimethyl(1,3-thiazol-5-yl))carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated dimethoxybenzene derivative.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the thiazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide linkage, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anti-inflammatory and analgesic agent.
Industry: Used in the development of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)(2,4-dimethyl(1,3-thiazol-5-yl))carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of signaling pathways such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-(2,5-dimethoxyphenyl)(2,4-dimethyl(1,3-thiazol-5-yl))carboxamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the dimethoxyphenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N2O3S/c1-8-13(20-9(2)15-8)14(17)16-11-7-10(18-3)5-6-12(11)19-4/h5-7H,1-4H3,(H,16,17) |
InChI Key |
RRSJUAAUCZGDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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